molecular formula C10H15NO4 B1673275 Kainic acid CAS No. 487-79-6

Kainic acid

Cat. No.: B1673275
CAS No.: 487-79-6
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-OOZYFLPDSA-N
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Mechanism of Action

Target of Action

Kainic acid, a potent neuroexcitatory amino acid agonist, primarily targets the kainate receptors , a type of ionotropic glutamate receptor . These receptors are responsible for controlling a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . This compound is also a partial agonist at AMPA receptors .

Mode of Action

This compound acts by activating its primary targets, the kainate receptors . This activation results in an influx of cations, such as sodium, into the neuron, thereby stimulating excitatory neurotransmission . In large, concentrated doses, this compound can overstimulate neurons to death, a phenomenon referred to as an excitotoxic lesion .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It induces the production of reactive oxygen species (ROS), leading to neuronal apoptosis and necrosis . It also seems to regulate serotonergic activity in the vertebrate retina . Furthermore, it has been found to affect pathways including alanine, aspartate and glutamate metabolism; glycine, serine and threonine metabolism; glycerophospholipid metabolism; glyoxylate and dicarboxylate metabolism; and arginine and proline metabolism .

Pharmacokinetics

It is known that this compound is commonly injected into laboratory animal models to study the effects of experimental ablation . The method of administration and the dose can significantly influence the bioavailability and resulting seizure activity .

Result of Action

The action of this compound leads to several molecular and cellular effects. It can cause immediate neuronal death by overstimulating neurons . This damage and death of neurons, referred to as an excitotoxic lesion, is a result of the overactivation of glutamate receptors . In addition, this compound-induced excitotoxicity in rodent models has been shown to result in seizures, behavioral changes, oxidative stress, glial activation, inflammatory mediator production, endoplasmic reticulum stress, mitochondrial dysfunction, and selective neurodegeneration in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can significantly impact the resulting seizure activity . Moreover, the effects of this compound can vary depending on the specific brain region targeted . It’s also worth noting that the effects of this compound can vary among different strains of mice, indicating a potential influence of genetic factors .

Biochemical Analysis

Biochemical Properties

Kainic acid is an agonist for kainate receptors, a type of ionotropic glutamate receptor . Kainate receptors likely control a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . This compound can activate several different receptor subtypes, including α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors .

Cellular Effects

This compound is a direct agonist of the glutamic kainate receptors and large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons is referred to as an excitotoxic lesion . In fact, kainate seems to regulate serotonergic activity in the vertebrate retina .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on kainate receptors . It binds to these receptors, leading to the opening of ion channels that allow the influx of sodium ions, resulting in excitatory postsynaptic potentials .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, in the this compound model of temporal lobe epilepsy, different modes of administration of this compound exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the this compound model of temporal lobe epilepsy, different modes of administration of this compound exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Properties

IUPAC Name

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMHEGGTFMBBZ-OOZYFLPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040526
Record name Kainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-79-6, 59905-23-6
Record name α-Kainic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kainic acid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name kainic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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